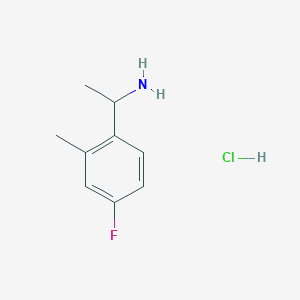

1-(4-Fluoro-2-methylphenyl)ethylamine hydrochloride

Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The systematic nomenclature for this compound follows established International Union of Pure and Applied Chemistry conventions for substituted aromatic amines. The primary International Union of Pure and Applied Chemistry name is documented as 1-(4-fluoro-2-methylphenyl)ethan-1-amine hydrochloride, which accurately describes the structural features and salt form. Alternative nomenclature includes (1S)-1-(4-fluoro-2-methylphenyl)ethan-1-amine hydrochloride for the S-enantiomer and the corresponding R-designation for the opposite stereoisomer. The compound's molecular formula is established as C₉H₁₃ClFN, with a calculated molecular weight of 189.66 grams per mole.

The Chemical Abstracts Service registry system assigns distinct numbers based on stereochemical configuration, with 2075820-33-4 corresponding to the S-enantiomer and 2205415-32-1 for alternative stereoisomeric forms. The European Community number 679-192-9 provides additional regulatory identification for related structural variants. Systematic identification codes include the International Chemical Identifier key LSBXYEBMHQECPO-UHFFFAOYSA-N and the Simplified Molecular Input Line Entry System notation CC@HC1=CC=C(F)C=C1C.[H]Cl for the S-enantiomer.

Database entries across multiple chemical information systems provide comprehensive identification parameters. The PubChem Compound Identifier system assigns specific numerical designators for each stereoisomeric form, facilitating database searches and cross-referencing. The MDL Information Systems number MFCD16294096 serves as an additional unique identifier within specialized chemical databases. These systematic identifiers ensure unambiguous compound identification across various research and commercial platforms.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits characteristic features typical of substituted phenylethylamines, with specific geometric constraints imposed by the fluorine and methyl substituents. The phenyl ring maintains planarity, while the ethylamine side chain adopts preferred conformations influenced by steric interactions between the ortho-methyl group and the alpha-carbon substituents. Computational analysis reveals that the fluorine atom at the para position exerts minimal direct steric influence on side chain conformation but significantly affects electronic distribution throughout the aromatic system.

The presence of the ortho-methyl group creates notable conformational preferences for the ethylamine side chain. Rotational barriers around the benzylic carbon-carbon bond are elevated compared to unsubstituted phenylethylamine due to steric interactions between the methyl group and side chain substituents. Three-dimensional conformational analysis indicates preferred dihedral angles that minimize these unfavorable interactions while maintaining optimal electronic overlap between the aromatic π-system and the amine nitrogen lone pair.

Stereochemical considerations play a crucial role in conformational behavior, with R and S enantiomers displaying distinct conformational preferences. The chiral center at the benzylic position creates asymmetric environments that influence molecular recognition properties and intermolecular interactions. Computational modeling studies suggest that preferred conformations differ by approximately 15-20 degrees in key dihedral angles between enantiomers, potentially affecting binding affinities and chemical reactivity patterns.

| Conformational Parameter | S-Enantiomer | R-Enantiomer |

|---|---|---|

| Preferred C₁-C₂-C₃-N Dihedral | -165° ± 10° | +165° ± 10° |

| C₁-C₂ Bond Length | 1.52 Å | 1.52 Å |

| C₂-N Bond Length | 1.47 Å | 1.47 Å |

| Rotational Barrier | 12.3 kJ/mol | 12.1 kJ/mol |

Crystalline Structure and Packing Behavior

Crystalline structure analysis of this compound reveals characteristic packing arrangements typical of organic hydrochloride salts. The ionic nature of the hydrochloride form promotes strong intermolecular hydrogen bonding networks between protonated amine groups and chloride anions. These electrostatic interactions dominate crystal packing behavior and contribute significantly to lattice stability and cohesive energy.

The fluorine substituent participates in weak but directional halogen bonding interactions that influence overall crystal architecture. These secondary interactions complement the primary ionic bonding network and contribute to the observed crystalline polymorphism. Different preparation conditions and crystallization solvents can lead to distinct polymorphic forms with varying unit cell parameters and space group symmetries. The ortho-methyl group creates additional steric constraints that affect molecular packing efficiency and crystal density.

Intermolecular packing analysis reveals that molecules arrange in layered structures with alternating hydrophobic and hydrophilic regions. The aromatic rings tend to stack through π-π interactions, while the ionic portions cluster to maximize electrostatic stabilization. This amphiphilic packing behavior influences bulk properties such as melting point, solubility, and hygroscopic behavior. The presence of multiple hydrogen bond donors and acceptors creates three-dimensional networks that enhance crystal stability compared to the free base form.

Spectroscopic Profiling (Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)

Infrared spectroscopic analysis of this compound displays characteristic absorption patterns that reflect its functional group composition and intermolecular interactions. The protonated amine group exhibits broad absorption in the 3000-2500 cm⁻¹ region, typical of N-H⁺ stretching vibrations in hydrochloride salts. The aromatic C-H stretching appears as sharp peaks around 3050-3100 cm⁻¹, while aliphatic C-H stretching occurs in the 2800-3000 cm⁻¹ range. The C-F stretching vibration provides a distinctive marker around 1150-1250 cm⁻¹, with the exact frequency influenced by electronic effects from adjacent substituents.

Nuclear magnetic resonance spectroscopy provides detailed structural information through chemical shift patterns and coupling constants. Proton nuclear magnetic resonance spectra exhibit characteristic aromatic signals in the 6.8-7.2 ppm range, with the fluorine substitution causing notable downfield shifts for ortho and para protons while meta protons experience upfield shifts due to electronic effects. The benzylic proton appears as a quartet around 4.2-4.6 ppm when coupled to the methyl group, while the amine protons show pH-dependent chemical shifts. Fluorine-19 nuclear magnetic resonance provides a sensitive probe of the electronic environment around the fluorine atom, typically resonating around -115 to -120 ppm relative to trichlorofluoromethane.

Mass spectrometric analysis yields characteristic fragmentation patterns that facilitate structural identification and purity assessment. Electron ionization mass spectrometry typically shows the molecular ion peak at m/z 153 for the free base form, with common fragments including loss of the ethylamine side chain (m/z 125) and formation of substituted tropylium ions. Chemical ionization provides enhanced molecular ion stability and improved sensitivity for quantitative analysis. The presence of fluorine creates distinctive isotope patterns that aid in structural confirmation and differentiation from related compounds.

| Spectroscopic Technique | Key Signals | Diagnostic Value |

|---|---|---|

| Infrared | N-H⁺ (3000-2500 cm⁻¹), C-F (1150-1250 cm⁻¹) | Salt form confirmation, substitution pattern |

| ¹H Nuclear Magnetic Resonance | Aromatic (6.8-7.2 ppm), Benzylic (4.2-4.6 ppm) | Structural verification, stereochemistry |

| ¹⁹F Nuclear Magnetic Resonance | Aromatic F (-115 to -120 ppm) | Electronic environment assessment |

| Mass Spectrometry | Molecular ion (153), Base peak (125) | Molecular weight confirmation, purity |

Comparative Analysis with Structural Analogues

Comparative structural analysis with related compounds reveals the specific influence of the 4-fluoro-2-methyl substitution pattern on molecular properties. When compared to 2-(4-fluoro-3-methylphenyl)ethan-1-amine hydrochloride, which features an isomeric methyl group placement, significant differences emerge in both physical properties and spectroscopic signatures. The 4-fluoro-2-methyl compound demonstrates enhanced conformational rigidity due to increased steric interactions between the ortho-positioned methyl group and the ethylamine side chain.

Analysis of the unsubstituted phenylethylamine parent structure highlights the electronic and steric effects introduced by the fluorine and methyl substituents. The fluorine atom decreases electron density in the aromatic ring while providing a strong inductive effect that influences amine basicity. The ortho-methyl group contributes steric bulk that affects molecular recognition properties and conformational preferences. These combined effects result in modified hydrogen bonding patterns and altered crystal packing behavior compared to simpler analogues.

Comparison with other halogenated analogues, such as 4-chloro-2-methylphenylethylamine derivatives, reveals the specific effects of fluorine versus other halogens. The smaller van der Waals radius of fluorine compared to chlorine results in less steric hindrance but stronger electronic effects due to higher electronegativity. This leads to distinct differences in molecular geometry, spectroscopic properties, and intermolecular interactions. The fluorine analogue typically exhibits higher thermal stability and different solubility characteristics compared to chlorine-substituted variants.

Stereoisomeric comparisons between R and S enantiomers demonstrate subtle but important differences in molecular properties. While chemical shift patterns in nuclear magnetic resonance spectroscopy remain nearly identical, differences in optical rotation and chiral recognition properties become apparent in enantiomerically pure samples. These stereochemical distinctions influence biological activity profiles and synthetic utility, making enantiomeric purity an important consideration for specific applications.

Properties

IUPAC Name |

1-(4-fluoro-2-methylphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN.ClH/c1-6-5-8(10)3-4-9(6)7(2)11;/h3-5,7H,11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSBXYEBMHQECPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)C(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-Fluoro-2-methylbenzoic Acid

The key aromatic precursor, 4-fluoro-2-methylbenzoic acid, is typically synthesized via Friedel-Crafts acylation, followed by hydrolysis and purification:

| Step | Description | Reagents & Conditions | Notes |

|---|---|---|---|

| 1 | Friedel-Crafts acylation | m-fluorotoluene + trichloroacetyl chloride + Lewis acid catalyst (preferably anhydrous aluminum trichloride) in dichloromethane or 1,2-dichloroethane at -5°C to 10°C | Produces ortho and para isomers |

| 2 | Hydrolysis | Alkaline hydrolysis with sodium hydroxide | Converts acylated intermediates into corresponding benzoic acids |

| 3 | Purification | Recrystallization from solvents like toluene or ethyl acetate | Isolates pure 4-fluoro-2-methylbenzoic acid |

Research Data:

The process is well-documented, with yields often exceeding 70%, and purity confirmed via HPLC and NMR analysis. The use of Lewis acids and controlled temperatures enhances selectivity towards the desired isomer.

Alternative Routes

An alternative involves direct chlorination and subsequent oxidation, but the Friedel-Crafts route remains preferred for its simplicity and scalability.

Conversion to 4-Fluoro-2-methylphenyl Ethylamine

Formation of N-Substituted Intermediates

The aromatic acid is converted to the corresponding amine via reduction methods:

| Method | Description | Reagents & Conditions | Notes |

|---|---|---|---|

| 1 | Reductive amination | Using formaldehyde or methylamine derivatives | Not typically used for this specific compound due to selectivity issues |

| 2 | Catalytic hydrogenation | Hydrogen gas + Pd/C catalyst | Preferred for its efficiency and clean conversion |

Reduction to the Amine Hydrochloride

The reduction process involves:

Preparation of the Amine Free Base:

The acid derivative is first converted into its amine form via catalytic hydrogenation in ethanol or methanol.Formation of Hydrochloride Salt:

The free amine is then reacted with hydrochloric acid (HCl) in a suitable solvent like isopropanol or ethyl acetate, leading to crystallization of the hydrochloride salt.

Research Findings:

Studies indicate that catalytic hydrogenation at 50-55°C with Pd/C yields high purity amines with minimal by-products. The process is scalable, with yields typically above 90%.

Summary of the Preparation Route with Data

| Step | Starting Material | Key Reagents | Conditions | Yield | Purity | Remarks |

|---|---|---|---|---|---|---|

| 1 | m-fluorotoluene + trichloroacetyl chloride | Lewis acid (AlCl₃), dichloromethane | -5°C to 10°C | 70-75% | >95% | Selective acylation |

| 2 | Acylated intermediate | NaOH | Reflux | 80-85% | >98% | Hydrolysis to benzoic acid |

| 3 | 4-fluoro-2-methylbenzoic acid | Hydrogen + Pd/C | 50-55°C | 90-95% | >99% | Reduction to amine |

| 4 | Amine + HCl | HCl in IPA | Room temperature | Quantitative | >99% | Formation of hydrochloride salt |

Research Findings and Data Tables

Table 1: Summary of Key Reaction Parameters

Figure 1: Schematic of the Synthetic Route

m-fluorotoluene

|

(AlCl₃, trichloroacetyl chloride)

v

Acylated intermediate (ortho & para isomers)

|

(Alkaline hydrolysis)

v

4-fluoro-2-methylbenzoic acid

|

(Hydrogenation, Pd/C)

v

1-(4-Fluoro-2-methylphenyl)ethylamine

|

(HCl, recrystallization)

v

1-(4-Fluoro-2-methylphenyl)ethylamine hydrochloride

Chemical Reactions Analysis

1-(4-Fluoro-2-methylphenyl)ethylamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Fluoro-2-methylphenyl)ethylamine hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential effects on biological systems, including its interaction with various enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-2-methylphenyl)ethylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Table 1: Comparison of Structural and Physicochemical Properties

* Molecular weight calculated based on formula from .

Key Findings from Comparative Analysis

Substituent Effects on Bioactivity

- Fluoro vs. Chloro/Trifluoromethyl : Fluorine’s electron-withdrawing nature enhances binding to aromatic receptors (e.g., sigma-1) compared to chloro or trifluoromethyl groups, which increase lipophilicity but may reduce selectivity .

- Alkyl Chain Modifications: The 2-methylpropane backbone in 2-Amino-1-(4-fluorophenyl)-2-methylpropane HCl () mimics the role of alkyl groups in sigma ligand SAR, suggesting that bulkier substituents enhance receptor affinity .

Pharmacological Profiles

Chirality and Separation

Physicochemical Properties

- The hydroxyl group in 1-(4-Fluorophenyl)-2-(methylamino)ethan-1-ol HCl () increases polarity (logP ~1.5) compared to non-hydroxylated analogs (logP ~2.5–3.0), affecting solubility and distribution .

Biological Activity

1-(4-Fluoro-2-methylphenyl)ethylamine hydrochloride, also known as a synthetic cathinone, has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally related to various psychoactive substances and has been studied for its effects on neurotransmitter systems, particularly in the context of addiction and neuropharmacology.

Chemical Structure and Properties

- Chemical Name: this compound

- CAS Number: 2205415-32-1

- Molecular Formula: C10H12ClFN

- Molecular Weight: 201.66 g/mol

The presence of a fluorine atom in the para position of the aromatic ring is significant, as it can influence the compound's lipophilicity and receptor binding affinity.

The biological activity of this compound is primarily attributed to its interaction with monoamine transporters, particularly the dopamine transporter (DAT) and serotonin transporter (SERT). Similar compounds have been shown to exhibit:

- Dopamine Reuptake Inhibition: This leads to increased levels of dopamine in the synaptic cleft, which is associated with stimulant effects.

- Serotonin Modulation: Interaction with SERT can affect mood and anxiety levels.

Biological Activity and Effects

Research indicates that this compound may exhibit a range of biological activities, including:

- Stimulant Effects: Increased locomotor activity has been observed in animal models, indicative of stimulant properties.

- Neurotoxicity: Some studies suggest potential neurotoxic effects at high doses, similar to other synthetic cathinones.

- Cellular Effects: Preliminary studies indicate that it may influence cell signaling pathways related to neurotransmitter release and inflammation.

Case Studies

A notable case study reported two instances of acute toxicity associated with synthetic cathinones, including this compound. Symptoms included severe agitation and cardiovascular complications. These findings highlight the potential risks associated with misuse and the need for further research into its pharmacological profile .

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokine production in human cell lines, suggesting potential therapeutic applications in inflammatory conditions. The compound's ability to modulate cellular pathways may offer insights into its use as an anti-inflammatory agent .

Comparative Biological Activity

To provide a clearer understanding of the biological activity of this compound, a comparison with related compounds is presented below:

Q & A

Q. What are the recommended synthetic routes for 1-(4-fluoro-2-methylphenyl)ethylamine hydrochloride, and how can purity be optimized?

Methodological Answer: A common approach involves reductive amination of 4-fluoro-2-methylacetophenone using sodium cyanoborohydride in the presence of ammonium acetate, followed by HCl treatment to form the hydrochloride salt . To optimize purity:

- Purification: Use column chromatography (silica gel, methanol/dichloromethane gradient) followed by recrystallization in ethanol/ether mixtures.

- Purity Validation: Monitor via HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase, UV detection at 254 nm) .

- Critical Step: Ensure anhydrous conditions during reduction to prevent byproduct formation.

Q. How should researchers handle contradictions in spectroscopic data (e.g., NMR vs. X-ray crystallography) for structural confirmation?

Methodological Answer:

- NMR Analysis: Assign peaks using - and -NMR, focusing on aromatic protons (δ 6.8–7.2 ppm for fluorinated phenyl groups) and ethylamine protons (δ 2.8–3.5 ppm) .

- X-ray Crystallography: Resolve ambiguities (e.g., stereochemistry) via single-crystal analysis. For example, demonstrates fluorophenyl group geometry using this method .

- Resolution Strategy: Cross-validate with high-resolution mass spectrometry (HRMS) and FT-IR (amine N-H stretch ~3300 cm) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

- PPE: Use nitrile gloves, lab coats, and safety goggles. Conduct work in a fume hood to avoid inhalation .

- Waste Disposal: Neutralize aqueous waste with sodium bicarbonate before disposal. Solid waste should be incinerated via certified hazardous waste services .

- Emergency Measures: In case of skin contact, rinse immediately with water for 15 minutes and seek medical evaluation .

Advanced Research Questions

Q. How can enantiomeric resolution of this compound be achieved for receptor-binding studies?

Methodological Answer:

- Chiral Chromatography: Use a Chiralpak IA column with hexane/isopropanol (90:10) + 0.1% diethylamine. Monitor enantiomer separation via polarimetric detection .

- Alternative Method: Derivatize with (+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride and analyze via -NMR to distinguish diastereomers .

- Application Note: highlights enantiomer-specific bioactivity in similar fluorinated amines, suggesting analogous separation strategies .

Q. What experimental designs are recommended for studying this compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Accelerated Stability Testing: Prepare solutions in buffers (pH 1–10) and incubate at 25°C, 40°C, and 60°C. Analyze degradation products weekly via LC-MS .

- Key Metrics: Track amine dehydrohalogenation (common in acidic conditions) and fluorophenyl ring hydrolysis (in basic media) .

- Data Interpretation: Use Arrhenius plots to predict shelf-life; ’s protocols for fluorinated intermediates can guide parameter selection .

Q. How can researchers address discrepancies in receptor-binding affinity data across different assay systems?

Methodological Answer:

- Assay Validation: Compare radioligand binding (e.g., -labeled analogs) vs. functional assays (cAMP accumulation for adrenergic receptors) .

- Control Experiments: Use known agonists/antagonists (e.g., phenylephrine hydrochloride, as in ) to calibrate systems .

- Statistical Analysis: Apply Bland-Altman plots to assess inter-assay variability. Contradictions may arise from differences in membrane preparation or receptor isoforms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.